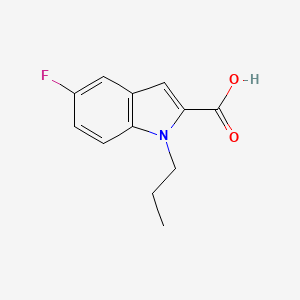
5-氟-1-丙基-1H-吲哚-2-羧酸
描述
5-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .
Molecular Structure Analysis
The molecular formula of 5-fluoro-1H-indole-2-carbohydrazide is C9H8FN3O . The average mass is 193.178 Da and the monoisotopic mass is 193.065140 Da .科学研究应用
抗病毒活性
5-氟-1-丙基-1H-吲哚-2-羧酸: 衍生物已被研究用作潜在的抗病毒剂。 例如,某些吲哚衍生物已显示出对甲型流感和其他病毒的抑制活性 。吲哚化合物的结构修饰可以导致显著的抗病毒特性,使其成为开发新型抗病毒药物研究中的一个有价值的领域。
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the compound’s diverse biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid. For instance, storage temperature can affect the stability of the compound Other factors such as pH, presence of other compounds, and specific conditions within the body can also influence its action and efficacy
生化分析
Biochemical Properties
5-Fluoro-1-propyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit enzymes such as HIV-1 integrase, which is crucial for viral replication . The interaction between 5-fluoro-1-propyl-1H-indole-2-carboxylic acid and these enzymes involves binding to active sites, leading to enzyme inhibition and subsequent disruption of biochemical pathways.
Cellular Effects
The effects of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiproliferative activities against cancer cells, affecting cell cycle regulation and apoptosis . Additionally, 5-fluoro-1-propyl-1H-indole-2-carboxylic acid may alter metabolic flux and metabolite levels within cells, impacting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 5-fluoro-1-propyl-1H-indole-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with HIV-1 integrase involves a bis-bidentate chelation with two Mg2+ ions, inhibiting the enzyme’s strand transfer activity . This binding interaction disrupts the enzyme’s function, preventing viral replication. Additionally, 5-fluoro-1-propyl-1H-indole-2-carboxylic acid may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of various metabolites . Over time, these degradation products may accumulate and exert different biological effects compared to the parent compound. In vitro and in vivo studies are essential for assessing the temporal changes in the compound’s activity and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activities. At higher doses, toxic or adverse effects may be observed. For example, indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at elevated concentrations . Understanding the dosage-dependent effects of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is crucial for determining its safety and efficacy in therapeutic applications.
Metabolic Pathways
5-Fluoro-1-propyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The primary metabolic pathway for indole derivatives involves oxidative degradation, leading to the formation of multiple metabolites . These metabolites may further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and excretion. The metabolic fate of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid within different tissues is crucial for determining its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is determined by targeting signals and post-translational modifications. Indole derivatives may be directed to specific cellular compartments, such as the nucleus or mitochondria, where they exert their biological effects . The localization of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid within subcellular organelles can influence its activity and function, impacting cellular processes such as gene expression and energy metabolism.
属性
IUPAC Name |
5-fluoro-1-propylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-5-14-10-4-3-9(13)6-8(10)7-11(14)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGJFIJKPJMHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)F)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


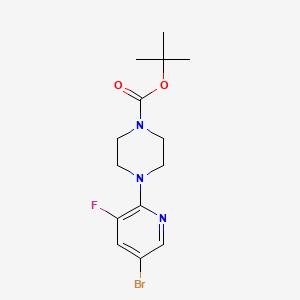
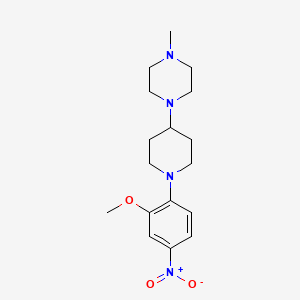
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
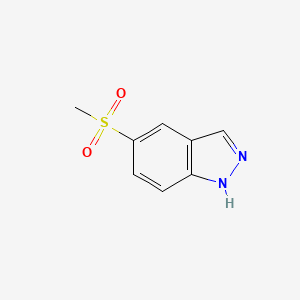
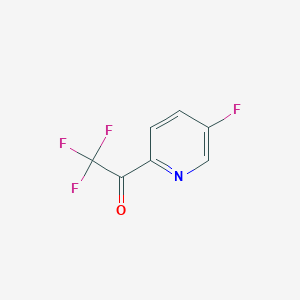
![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
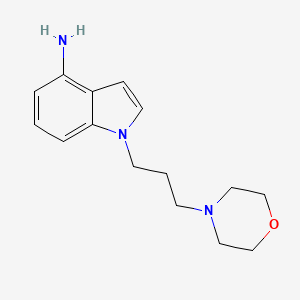
![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)
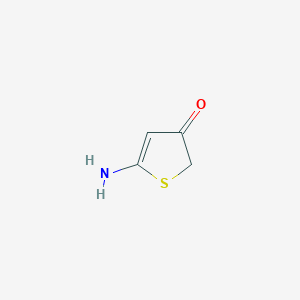
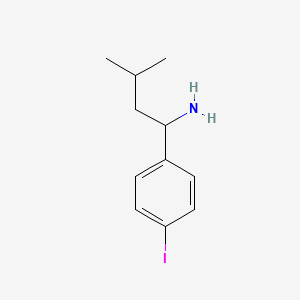

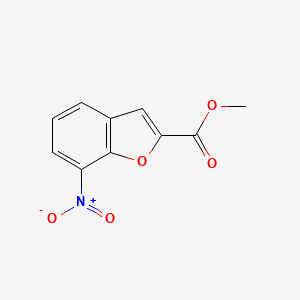
![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)
![2-Methoxythieno[3,2-D]pyrimidine](/img/structure/B1403309.png)
